Perfluoroheptane

Boiling Point Volatility Thermal Management

Perfluoroheptane (C7F16, CAS 335-57-9), a fully fluorinated alkane belonging to the perfluorocarbon (PFC) class, is a colorless, odorless, thermally stable, and chemically inert liquid at room temperature. With a molecular weight of 388.05 g/mol, it exhibits a boiling point of 83.9±8.0 °C (760 mmHg), a density of 1.7±0.1 g/cm³, and a vapor pressure of 82.6±0.1 mmHg at 25 °C.

Molecular Formula C7F16
Molecular Weight 388.05 g/mol
CAS No. 335-57-9
Cat. No. B1218580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoroheptane
CAS335-57-9
Synonymshexadecafluoroheptane
perfluoroheptane
Molecular FormulaC7F16
Molecular Weight388.05 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7F16/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23
InChIKeyLGUZHRODIJCVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoroheptane (CAS 335-57-9) Properties & Procurement Profile


Perfluoroheptane (C7F16, CAS 335-57-9), a fully fluorinated alkane belonging to the perfluorocarbon (PFC) class, is a colorless, odorless, thermally stable, and chemically inert liquid at room temperature . With a molecular weight of 388.05 g/mol, it exhibits a boiling point of 83.9±8.0 °C (760 mmHg), a density of 1.7±0.1 g/cm³, and a vapor pressure of 82.6±0.1 mmHg at 25 °C . These intrinsic properties derive from the complete substitution of hydrogen by fluorine, resulting in strong C–F bonds and a unique helical carbon backbone that confers low surface tension (~11.7 dyne/cm) and low polarizability .

Why Perfluoroheptane Cannot Be Simply Replaced by Perfluorohexane or Perfluorooctane


Despite belonging to the same perfluoro-n-alkane homologous series, perfluoroheptane (C7), perfluorohexane (C6), and perfluorooctane (C8) exhibit critical divergences in key physical properties—most notably boiling point, vapor pressure, and density—that directly impact process design, safety, and application performance . While the solubility of neutral compounds in these three solvents is statistically indistinguishable [1], their distinct volatility profiles (e.g., vapor pressure differences of up to 175% between C6 and C7) and critical parameters preclude interchangeable use in systems optimized for a specific boiling point or thermal budget [2].

Perfluoroheptane Comparative Performance Data: Head-to-Head with Closest Analogs


Boiling Point Differentiation: 28 °C Gap vs. Perfluorohexane, 19 °C Gap vs. Perfluorooctane

Perfluoroheptane's boiling point (83.9±8.0 °C) is 28 °C higher than that of perfluorohexane (57.8±8.0 °C) and 19 °C lower than that of perfluorooctane (102.5±0.0 °C) . This intermediate value enables operation in temperature ranges where C6 would flash or evaporate prematurely and C8 would require excessive energy input.

Boiling Point Volatility Thermal Management

Vapor Pressure Advantage: 64% Lower than Perfluorohexane, 113% Higher than Perfluorooctane

At 25 °C, perfluoroheptane exhibits a vapor pressure of 82.6±0.1 mmHg . This is 64% lower than perfluorohexane's 227.9±0.1 mmHg and 113% higher than perfluorooctane's 38.8±0.1 mmHg . The moderate vapor pressure reduces evaporative loss and flammability risk compared to C6 while maintaining sufficient volatility for efficient drying and recovery relative to C8.

Vapor Pressure Evaporation Rate Safety

Density and Molar Volume Precision: 13% Higher Density than C6, Within 2% of C8

Perfluoroheptane's predicted density (1.7±0.1 g/cm³) is identical within error to perfluorohexane (1.7±0.1 g/cm³) and perfluorooctane (1.7±0.1 g/cm³) ; however, the molar volume (231.6±3.0 cm³) is 13% greater than C6 (204.1±3.0 cm³) and 11% smaller than C8 (259.0±3.0 cm³) . This intermediate molar volume correlates with a tailored free volume that influences gas solubility and cavity formation in the liquid state [1].

Density Molar Volume Fluid Dynamics

Critical Properties Trend: Distinct Supercritical Window Between C6 and C8

Direct experimental measurements report perfluoroheptane's critical temperature at 473.2 K (200.05 °C), critical pressure at 1.61 MPa, and critical density at 0.58 g/cm³ [1]. These values place C7 exactly between C6 (Tc ~450 K, Pc ~1.8 MPa) and C8 (Tc ~500 K, Pc ~1.4 MPa) [1]. The monotonic chain-length dependence allows C7 to access a unique region in (P,T) phase space for supercritical fluid extraction or power cycle working fluids [2].

Critical Point Supercritical Fluid Phase Behavior

Azeotrope-Forming Capability with Perfluorohexane and HCFC-141b: Tailored Cleaning Blends

Patent WO-9323518-A1 discloses azeotrope-like compositions comprising 1,1-dichloro-1-fluoroethane (HCFC-141b), perfluorohexane, and perfluoroheptane [1]. These ternary blends exhibit stable boiling behavior without fractionation, enabling consistent vapor degreasing of printed circuit boards [1]. In contrast, perfluorooctane is not specified in this patented azeotrope, and perfluorohexane alone may lack the desired solvency profile, underscoring perfluoroheptane's unique role as a co-solvent to modulate boiling point and solvent strength [1].

Azeotrope Cleaning Defluxing Vapor Degreasing

Procurement-Driven Application Scenarios for Perfluoroheptane


Precision Vapor Degreasing of High-Density Printed Circuit Boards

The azeotrope-like composition of perfluoroheptane with perfluorohexane and HCFC-141b [1] provides a stable, non-fractionating solvent blend ideal for vapor degreasing and defluxing of PCBs. Perfluoroheptane's boiling point (83.9 °C) and vapor pressure (82.6 mmHg) ensure efficient condensation and rinse without leaving residues, while its low surface tension (~11.7 dyne/cm) enables penetration into sub-micron gaps beneath components.

Working Fluid in Organic Rankine Cycle (ORC) Waste Heat Recovery Systems

Perfluoroheptane's critical temperature of 200.05 °C and pressure of 1.61 MPa [2] place it in an optimal range for sub-critical ORC systems operating with low- to medium-temperature heat sources (e.g., industrial waste heat at 150–250 °C). Its thermal stability and non-flammability reduce system complexity, and its intermediate boiling point relative to C6 and C8 allows for better matching with expander inlet conditions and improved cycle efficiency [3].

Inert Solvent for Oxygen-Sensitive Polymerizations and Fluoropolymer Synthesis

Due to its high chemical inertness and ability to dissolve oxygen and other gases [4], perfluoroheptane serves as a non-reactive medium for polymerizations where hydrocarbon solvents would interfere. The compound's intermediate molar volume (231.6 cm³) and low polarizability (14.6×10⁻²⁴ cm³) favor weak intermolecular interactions, making it a suitable solvent for perfluoropolyether synthesis [5] and as a carrier fluid in catalyst immobilization systems.

Electronic Thermal Management: Dielectric Coolant and Thermal Shock Testing Fluid

Perfluoroheptane's boiling point of 83.9 °C and dielectric strength make it an effective single-phase immersion coolant for power electronics and transformers. Its vapor pressure of 82.6 mmHg at 25 °C is sufficiently low to minimize evaporative loss yet high enough to allow rapid drying after use. It is also employed as a thermal shock testing liquid (e.g., MIL-STD-883 method 1011) where precise temperature control and fast heat transfer are required .

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